6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL

Description

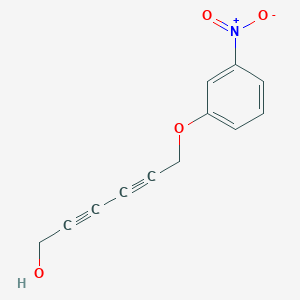

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL is a diacetylenic alcohol derivative featuring a meta-nitrophenoxy substituent at the sixth carbon of a hexa-2,4-diyn-1-ol backbone. The hydroxyl group at position 1 enables hydrogen bonding, influencing solubility and crystallinity.

Properties

CAS No. |

62706-81-4 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

6-(3-nitrophenoxy)hexa-2,4-diyn-1-ol |

InChI |

InChI=1S/C12H9NO4/c14-8-3-1-2-4-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,14H,8-9H2 |

InChI Key |

LRCZNVRDMGYBMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CC#CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 3-nitrophenol with hexa-2,4-diyn-1-OL. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could also be considered to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the alkyne functionality can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Substituent Effects: Nitrophenoxy vs. Trimethylsilyl

Compound : 6-(Trimethylsilyl)hexa-2,5-diyn-1-ol ()

- Key Differences: The trimethylsilyl (TMS) group replaces the nitrophenoxy moiety, introducing steric bulk and lipophilicity. The diyne system is at positions 2,5 (vs. 2,4 in the target compound), altering conjugation length.

- Synthesis : Achieved in 94% yield via CuI/NaI/Cs₂CO₃-mediated coupling in DMF, highlighting efficient silyl protection strategies .

- Implications: The TMS group enhances stability during synthesis but reduces polarity compared to nitrophenoxy derivatives.

Positional Isomerism: Meta- vs. Ortho-Nitrophenoxy

Compound: 6-(2-Nitrophenoxy)hexa-2,4-diyn-1-OL ()

- Meta substitution in the target compound may improve resonance stabilization of the nitro group.

- Data Gap: Limited experimental data preclude direct comparisons of reactivity or crystallinity .

Functional Group Variation: Phenylcarbamoyl vs. Nitrophenoxy

Compound : 6-[(Phenylcarbamoyl)oxy]hexa-2,4-diyn-1-yl isonicotinate ()

- Key Differences :

- Implications: Polymorphism in analogs suggests that 6-(3-nitrophenoxy)hexa-2,4-diyn-1-OL may also display varied solid-state behaviors under different crystallization conditions.

Chain Length and Protecting Groups

Compound : 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol ()

- Key Differences: A seven-carbon chain (vs. six-carbon) and tert-butyldimethylsilyl (TBDMS) protection at the hydroxyl group.

- Implications : Longer chains may increase flexibility and solubility, while silyl protection could stabilize the hydroxyl group during reactions.

Research Implications

- Reactivity: The nitro group in this compound may enhance electrophilic substitution or serve as a directing group, contrasting with silyl-protected analogs optimized for stability .

- Crystallinity : Polymorphism in phenylcarbamoyl derivatives suggests the nitro analog’s crystallization could be tunable for material science applications .

- Applications: Potential use in pharmaceuticals (e.g., radiotracer synthesis, as in ) or polymer precursors (e.g., diacetylene polymerization) warrants further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.